1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound featuring a pyrrolidine-2,5-dione core linked to a thiazepane ring substituted with an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrolidine-2,5-dione derivative with a thiazepane derivative under controlled conditions. The reaction may require catalysts such as acids or bases and solvents like dichloromethane or acetonitrile to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the thiazepane ring or the pyrrolidine-2,5-dione core.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the aromatic ring or the thiazepane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione
- 1-(2-Oxo-2-(o-tolyl)ethyl)pyrrolidine-2,5-dione
Uniqueness: 1-(2-Oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione is unique due to the presence of the thiazepane ring, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
IUPAC Name |
1-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13-4-2-3-5-14(13)15-8-9-19(10-11-24-15)18(23)12-20-16(21)6-7-17(20)22/h2-5,15H,6-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPGKLODUPGVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)CCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.